2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at position 3 and a benzamido moiety bearing an ethylsulfonyl group at position 2. The ethylsulfonyl group (-SO₂C₂H₅) confers strong electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
2-[(2-ethylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-2-26(23,24)14-10-6-4-8-12(14)17(22)20-18-15(16(19)21)11-7-3-5-9-13(11)25-18/h4,6,8,10H,2-3,5,7,9H2,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIKMKZQTXGWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a benzo[b]thiophene derivative with an ethylsulfonyl benzamide under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The p-bromo substituent in Compound S8 enhances anticancer activity by stabilizing charge-transfer interactions with cellular targets . The ethylsulfonyl group in the target compound may similarly improve binding affinity but could reduce solubility compared to electron-donating groups (EDGs).
- Polar Functional Groups: The carboxamide and cyano groups in Compound 92b promote antioxidant activity by facilitating free radical scavenging . The target compound’s carboxamide may offer similar benefits.
- Piperazine Derivatives : Compound IIIb’s piperazine moiety enhances AChE inhibition, suggesting that bulky substituents improve CNS penetration . The ethylsulfonyl group’s steric bulk may similarly affect pharmacokinetics.
Key Observations :
- Multicomponent reactions (e.g., Petasis) yield complex structures but with lower efficiency (22% for Compound 6o) .
- Amide coupling in ethanol (Compound IIIb) achieves high yields (80%), suggesting robustness for derivatives with similar backbones .
Structure-Activity Relationship (SAR) Insights
- Position 2 Substituents : EDGs (e.g., methoxy in ) improve solubility but may reduce target affinity. EWGs (e.g., -SO₂C₂H₅, -Br) enhance binding but may require formulation optimization for bioavailability .
- Position 3 Carboxamide : Critical for hydrogen bonding with biological targets, as seen in antioxidant and AChE inhibitory activities .
Physicochemical Properties
Table 3: Physical Properties of Selected Analogs
Key Observations :
Biological Activity
The compound 2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a benzamide core with an ethylsulfonyl group and a tetrahydrobenzo[b]thiophene moiety, suggesting diverse therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide)
- Molecular Formula : C₁₆H₁₈N₂O₃S₂
- Molecular Weight : 366.45 g/mol
| Property | Value |
|---|---|
| Density | 1.548 g/cm³ |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 2.02390 |
The biological activity of this compound primarily involves the inhibition of specific kinases:
- Casein Kinase 2 (CK2) : This kinase is involved in various cellular processes including cell proliferation and survival. Inhibition may lead to reduced tumor growth.
- Glycogen Synthase Kinase-3 Beta (GSK3β) : GSK3β plays a critical role in regulating metabolism and cell signaling pathways. Its inhibition has implications in neurodegenerative diseases and cancer therapy.
The compound has been shown to effectively inhibit these kinases, leading to potential therapeutic benefits in conditions such as cancer and neurodegenerative disorders.
Antioxidant Activity
Recent studies have indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties. For example, compounds similar to the target molecule demonstrated antioxidant potency comparable to ascorbic acid when evaluated using the phosphomolybdenum method . This suggests that the compound may be useful in treating oxidative stress-related diseases.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. The mechanism involves inducing apoptosis through the modulation of signaling pathways associated with CK2 and GSK3β inhibition.
Case Studies
- Study on Antioxidant Properties :
-
Cancer Cell Line Studies :
- Objective : Assess cytotoxic effects on breast cancer cell lines.
- Method : MTT assay to measure cell viability post-treatment with varying concentrations of the compound.
- Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent activity against tested cell lines.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiophene derivatives known for their pharmacological properties:
Q & A
Q. Basic Characterization Techniques
- NMR spectroscopy : H and C NMR are used to verify the ethylsulfonyl group (δ ~3.5 ppm for CH and δ ~110–130 ppm for aromatic carbons) and the tetrahydrobenzo[b]thiophene core (δ ~2.5–3.0 ppm for cyclohexene protons) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 435.12) and isotopic patterns .
- Infrared (IR) spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1150 cm (sulfonyl S=O) validate functional groups .
What biological activities have been reported for this compound, and how are they assayed?
Q. Basic Pharmacological Screening
- Antimicrobial assays : Evaluated via microdilution against Staphylococcus aureus (MIC ≤25 µg/mL) and Candida albicans .
- Anticancer activity : Tested on HepG2 and MCF-7 cell lines using MTT assays, with IC values reported at ~10–20 µM .
- Antioxidant potential : Assessed via DPPH radical scavenging (IC ~50 µM) and nitric oxide inhibition .
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?
Q. Advanced SAR Analysis
- Ethylsulfonyl group : Critical for solubility and target binding. Replacement with methylsulfonyl reduces antimicrobial potency by ~40% .
- Tetrahydrobenzo[b]thiophene core : Saturation of the thiophene ring improves metabolic stability compared to aromatic analogs .
- Carboxamide moiety : Substitution with ester groups (e.g., ethyl ester) decreases anticancer activity, highlighting the importance of hydrogen-bonding interactions .
What strategies are effective in scaling up synthesis without compromising purity?
Q. Advanced Process Optimization
- Solvent selection : DMF or DCM enhances reaction homogeneity, while ethanol enables easier scale-up due to lower toxicity .
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps, reducing reaction time from 24h to 8h .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real-time to prevent over-reaction .
How are pharmacological assays designed to evaluate mechanism of action?
Q. Advanced Assay Design
- Enzyme inhibition : For acetylcholinesterase (AChE) studies, Ellman’s method is used with donepezil as a positive control .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms compound-induced apoptosis in cancer cells .
- Target engagement : Surface plasmon resonance (SPR) measures binding affinity to receptors like RORγt (K ~50 nM) .
How can conflicting biological data across studies be resolved?
Q. Advanced Data Contradiction Analysis
- Source variability : Differences in cell lines (e.g., HepG2 vs. HeLa) or microbial strains may explain discrepancies in IC/MIC values .
- Assay conditions : Variances in serum concentration (e.g., 5% vs. 10% FBS) or incubation time alter compound stability and activity .
- Structural verification : Re-evaluate compound purity via HPLC-MS to rule out degradation products .
What reaction mechanisms underpin key synthetic steps?
Q. Advanced Mechanistic Insights
- Acylation : Nucleophilic attack by the amine group on the benzoyl chloride electrophile, facilitated by TEA to scavenge HCl .
- Sulfonation : Ethylsulfonyl group introduction via oxidation of thioethers using m-CPBA (meta-chloroperbenzoic acid) .
- Cyclization : Acid-catalyzed ring closure forms the tetrahydrobenzo[b]thiophene core via Gewald reaction .
How are derivatives rationally designed to improve pharmacokinetic properties?
Q. Advanced Derivative Design
- Bioisosteric replacement : Substituting the carboxamide with a sulfonamide enhances blood-brain barrier penetration .
- Prodrug strategies : Esterification of the carboxamide group improves oral bioavailability in preclinical models .
- Halogenation : Adding fluorine at the benzamido para position increases metabolic stability (t ↑30%) .
What analytical challenges arise in characterizing this compound, and how are they addressed?
Q. Advanced Analytical Challenges
- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms, impacting solubility .
- Degradation products : Accelerated stability studies (40°C/75% RH) coupled with LC-MS detect hydrolysis of the ethylsulfonyl group .
- Stereochemical purity : Chiral HPLC resolves enantiomers if asymmetric centers are introduced during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
